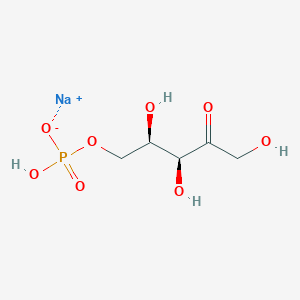

D-Xylulose 5-phosphate sodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHWWORCLJVDMI-TYSVMGFPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635542 | |

| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-44-0 | |

| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Function of D-Xylulose 5-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the multifaceted role of D-Xylulose 5-phosphate (Xu5P), a critical intermediate in the pentose phosphate pathway (PPP). Beyond its classical function as a metabolic intermediate, Xu5P has emerged as a key signaling molecule that integrates carbohydrate metabolism with anabolic processes such as lipogenesis. This document details its core functions, regulatory activities, and the experimental protocols used for its study, providing a comprehensive resource for professionals in metabolic research and drug development.

Core Function: The Nexus of the Non-Oxidative Pentose Phosphate Pathway

D-Xylulose 5-phosphate is a ketopentose phosphate that serves as a central hub in the non-oxidative branch of the PPP. Its primary functions are intrinsically linked to the enzymes Ribulose-5-phosphate 3-epimerase and Transketolase.

Formation via Epimerization

Xu5P is synthesized from its epimer, D-Ribulose 5-phosphate (Ru5P), a product of the oxidative phase of the PPP. This reversible conversion is catalyzed by the enzyme D-Ribulose-5-phosphate 3-epimerase (RPE) .[1] This epimerization is a crucial step, as it generates the necessary substrate for the subsequent carbon-shuffling reactions of the non-oxidative PPP.[1]

A Key Substrate for Transketolase

The central role of Xu5P is realized through its function as the primary two-carbon (glycoaldehyde) donor for the enzyme Transketolase (TKT) .[2][3][4] Transketolase, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes two critical reversible reactions in the PPP that link it directly to glycolysis:

-

Reaction with D-Ribose 5-phosphate (R5P): Transketolase transfers a two-carbon unit from Xu5P to R5P, yielding the seven-carbon sugar Sedoheptulose 7-phosphate (S7P) and the three-carbon glycolytic intermediate Glyceraldehyde 3-phosphate (G3P) .[2][4]

-

Reaction with D-Erythrose 4-phosphate (E4P): In a subsequent reaction, transketolase transfers a two-carbon unit from a second molecule of Xu5P to E4P, producing the six-carbon glycolytic intermediate Fructose 6-phosphate (F6P) and another molecule of Glyceraldehyde 3-phosphate (G3P) .[2]

Through these reactions, Xu5P is instrumental in converting five-carbon sugars back into intermediates of the glycolytic and gluconeogenic pathways, allowing for metabolic flexibility based on the cell's needs for NADPH, ribose, or ATP.

Regulatory Function: A Signaling Hub for Glycolysis and Lipogenesis

Recent research has illuminated the role of Xu5P as a critical signaling molecule that coordinates metabolic flux in response to glucose availability. In a high-glucose state, the increased flux through the PPP leads to an accumulation of Xu5P, which in turn activates key regulatory enzymes and transcription factors.

Specifically, Xu5P allosterically activates Protein Phosphatase 2A (PP2A) .[5] This activation triggers a signaling cascade with two major downstream effects:

-

Upregulation of Glycolysis: Activated PP2A dephosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[5] Dephosphorylation inactivates the FBPase-2 domain and activates the PFK-2 domain, leading to a rapid increase in the concentration of Fructose 2,6-bisphosphate (F2,6BP). F2,6BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, thus strongly promoting glycolytic flux.[3]

-

Promotion of Lipogenesis: Activated PP2A also dephosphorylates and activates the Carbohydrate-Responsive Element-Binding Protein (ChREBP) , a key transcription factor.[5] Upon activation, ChREBP translocates to the nucleus and promotes the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[5]

This signaling pathway demonstrates that Xu5P acts as a crucial sensor of high glucose availability, shifting metabolism from simple glucose breakdown towards energy storage in the form of lipids.

Data Presentation: Quantitative Analysis

The kinetic properties of the key enzymes responsible for the synthesis and consumption of Xu5P are summarized below. Data availability for direct comparison across multiple species and tissues is limited in the literature; the presented values are derived from specific cited studies.

Table 1: Kinetic Properties of D-Ribulose-5-Phosphate 3-Epimerase (RPE)

| Parameter | Organism/Source | Value | Reference |

| Km for Ru5P | Saccharomyces cerevisiae | 1.5 mM | [6] |

| Spinach (Spinacia oleracea) | 0.22 - 0.25 mM | [7] | |

| Specific Activity | Saccharomyces cerevisiae (purified) | 7700 units/mg | [6] |

| Structure | Human Erythrocytes | Dimer of 23 kDa subunits | [8][9] |

| Cofactor | Human | Fe2+ | [10] |

Table 2: Michaelis-Menten Constants (Km) for Transketolase (TKT)

| Substrate | Human | S. cerevisiae (Yeast) | Spinacia oleracea (Spinach) | E. coli | Reference |

| D-Xylulose 5-Phosphate | 0.04 mM | 0.4 mM | 0.05 mM | 1.0 mM | [11][12] |

| D-Ribose 5-Phosphate | 0.53 mM | 0.4 mM | 0.4 mM | 1.4 mM | [11][12] |

| D-Erythrose 4-Phosphate | 0.02 mM | 0.02 mM | 0.02 mM | 0.7 mM | [11][12] |

| D-Fructose 6-Phosphate | 0.2 mM | 3.3 mM | 0.7 mM | 1.8 mM | [11][12] |

| Cofactors | - | \multicolumn{4}{c | }{Thiamine Diphosphate (ThDP), Divalent Cation (e.g., Ca2+, Mg2+)} | [2] |

Experimental Protocols

Accurate measurement of the enzymes that produce and consume Xu5P is fundamental to studying the flux and regulation of the PPP. The following sections detail the methodologies for robustly assaying the activity of RPE and TKT.

Protocol: Enzyme-Coupled Spectrophotometric Assay for RPE Activity

This method measures the production of Xu5P from Ru5P by coupling its formation to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[10][13]

Principle:

-

RPE: D-Ribulose 5-phosphate → D-Xylulose 5-phosphate

-

TKT: D-Xylulose 5-phosphate + D-Ribose 5-phosphate → G3P + S7P

-

TPI: G3P ⇌ Dihydroxyacetone phosphate (DHAP)

-

GPDH: DHAP + NADH + H+ → α-Glycerophosphate + NAD+

The rate of NADH oxidation (decrease in A340nm) is directly proportional to the rate of Xu5P formation by RPE.

Reagents:

-

Assay Buffer: 50-100 mM Glycylglycine or Tris-HCl, pH 7.7

-

Substrate: 2 mM D-Ribulose 5-phosphate

-

Coupling Substrate: 2 mM D-Ribose 5-phosphate

-

Cofactors: 7.5 mM MgCl2, 0.1 mg/mL Thiamine Pyrophosphate (TPP)

-

Indicator: 0.2 mM NADH

-

Coupling Enzymes:

-

Transketolase (TKT): ~1 unit/mL

-

Triosephosphate Isomerase (TPI): ~5 units/mL

-

α-Glycerophosphate Dehydrogenase (GPDH): ~1 unit/mL

-

-

Sample: Purified RPE or cell/tissue lysate

Procedure:

-

Prepare a master mix containing assay buffer, R5P, MgCl2, TPP, NADH, and the coupling enzymes (TKT, TPI, GPDH).

-

Pipette the master mix into a cuvette and incubate for 5-10 minutes at 25°C or 37°C to allow temperature equilibration and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding the RPE sample (or lysate) to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

A blank reaction lacking the primary substrate (Ru5P) should be run to correct for any background NADH oxidase activity.

Protocol: Enzyme-Coupled Spectrophotometric Assay for TKT Activity

This assay is conceptually similar to the RPE assay and is widely used, particularly for assessing thiamine (Vitamin B1) status, as TKT activity is dependent on the cofactor ThDP.

Principle:

-

TKT: D-Xylulose 5-phosphate + D-Ribose 5-phosphate → G3P + S7P

-

TPI: G3P ⇌ DHAP

-

GPDH: DHAP + NADH + H+ → α-Glycerophosphate + NAD+

Reagents:

-

Assay Buffer: 50 mM Glycylglycine, pH 7.6

-

Substrates: Variable concentrations of D-Xylulose 5-phosphate and D-Ribose 5-phosphate (e.g., 0.1-2 mM for kinetic studies).

-

Cofactors: 5 mM CaCl2 or MgCl2, 100 µM ThDP

-

Indicator: 0.22 mM NADH

-

Coupling Enzymes:

-

Triosephosphate Isomerase (TPI)

-

α-Glycerophosphate Dehydrogenase (GPDH) (Often supplied as a combined reagent, e.g., 3-5 units/mL)

-

-

Sample: Purified TKT, erythrocyte hemolysate, or other tissue lysates.

Procedure:

-

Prepare a master mix containing assay buffer, R5P, cofactors, NADH, and coupling enzymes.

-

Aliquot the master mix into cuvettes or a 96-well plate.

-

Add the TKT sample and incubate for a defined period (e.g., 5 minutes) to allow enzyme-cofactor binding.

-

Initiate the reaction by adding the donor substrate, D-Xylulose 5-phosphate.

-

Monitor the decrease in absorbance at 340 nm kinetically.

-

Determine the reaction velocity from the linear phase of the curve.

-

For assessing thiamine status, the assay is typically run with and without the addition of exogenous ThDP to the sample. The ratio of stimulated to basal activity gives the "TKT activity coefficient" (ETKAC).

References

- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. Buy D-Xylulose 5-phosphate | 4212-65-1 [smolecule.com]

- 4. Human Transketolase [biology.kenyon.edu]

- 5. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved purification of ribulose 5-phosphate 3-epimerase from Saccharomyces cerevisiae and characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of D-Xylulose 5-Phosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose 5-phosphate (Xu5P) is a key metabolic intermediate and signaling molecule that stands at the crossroads of major carbohydrate metabolic pathways. Traditionally viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP), recent research has unveiled its critical role in coordinating glycolysis, gluconeogenesis, and lipogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of Xu5P, detailing its metabolic roles, its allosteric and transcriptional regulatory mechanisms, and its implications in various physiological and pathological states. This document consolidates key quantitative data, experimental methodologies, and visual representations of relevant pathways to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction

D-Xylulose 5-phosphate is a five-carbon ketose phosphate that plays a central role in cellular carbon metabolism.[1][2] It is primarily synthesized from its epimer, D-ribulose 5-phosphate, a product of the oxidative phase of the pentose phosphate pathway, in a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase.[1][3] Xu5P's significance extends far beyond its role as a mere metabolic intermediate; it is a critical signaling molecule that communicates the status of carbohydrate availability to regulatory machinery, thereby influencing cellular fate and function.

Core Metabolic Functions of D-Xylulose 5-Phosphate

The Pentose Phosphate Pathway (PPP)

Xu5P is a cornerstone of the non-oxidative branch of the PPP, a pathway crucial for producing NADPH and precursors for nucleotide biosynthesis.[1][4] In this phase, Xu5P, along with ribose 5-phosphate, is a substrate for the enzyme transketolase.[1] Transketolase catalyzes the transfer of a two-carbon unit from Xu5P to an acceptor molecule, leading to the formation of key glycolytic and gluconeogenic intermediates such as fructose 6-phosphate and glyceraldehyde 3-phosphate.[1] This reversible reaction effectively links the PPP with glycolysis.[1]

The Calvin Cycle in Photosynthetic Organisms

In plants and other photosynthetic organisms, Xu5P is an essential intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[1] It participates in the regeneration phase, where various sugar phosphates are converted back to ribulose-1,5-bisphosphate, the primary acceptor of CO2.[1]

Microbial Metabolism

In many microorganisms, Xu5P is a key intermediate in the metabolism of D-xylose, a major component of hemicellulose.[5] Bacteria and some fungi can convert D-xylose into D-xylulose, which is then phosphorylated to Xu5P by xylulokinase, thereby channeling it into the pentose phosphate pathway.[5]

D-Xylulose 5-Phosphate as a Signaling Molecule

Beyond its metabolic roles, Xu5P acts as a crucial intracellular signaling molecule, primarily in the liver, conveying information about high glucose levels to regulate gene expression and metabolic fluxes.

Regulation of Glycolysis and Gluconeogenesis

Xu5P plays a key role in upregulating glycolysis through its interaction with the bifunctional enzyme PFK-2/FBPase-2.[2] Specifically, Xu5P activates protein phosphatase 2A (PP2A), which in turn dephosphorylates the PFK-2/FBPase-2 complex.[2][6] This dephosphorylation activates the kinase domain (PFK-2) and inactivates the phosphatase domain (FBPase-2), leading to an increase in the concentration of fructose 2,6-bisphosphate.[2] Fructose 2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis, thus stimulating the glycolytic pathway.

Activation of Lipogenesis via ChREBP

In the well-fed state, high glucose levels lead to an increase in hepatic Xu5P concentration.[6] Xu5P acts as a signaling molecule to promote the activation of the Carbohydrate Response Element-Binding Protein (ChREBP), a master transcription factor for lipogenic genes.[2][7][8] The activation of ChREBP is a multi-step process:

-

PP2A Activation: Xu5P activates a specific isoform of protein phosphatase 2A (PP2A).[1][6][7][8]

-

ChREBP Dephosphorylation: The activated PP2A dephosphorylates ChREBP at key serine and threonine residues.[6][8]

-

Nuclear Translocation: Dephosphorylation of Ser-196 near the nuclear localization signal promotes the translocation of ChREBP from the cytosol into the nucleus.[6][8]

-

DNA Binding and Transcriptional Activation: Inside the nucleus, dephosphorylation of Thr-666 within the basic helix-loop-helix domain enhances the DNA-binding activity of ChREBP to Carbohydrate Response Elements (ChoREs) in the promoters of target genes.[6][8]

-

Lipogenic Gene Expression: Activated ChREBP then drives the transcription of genes encoding key enzymes involved in fatty acid and triglyceride synthesis, such as ATP citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[6]

It is worth noting that while the role of Xu5P in ChREBP activation is well-established, some studies suggest that glucose-6-phosphate may also be essential for this process, indicating a potentially more complex regulatory network.[2][9][10][11][12]

Quantitative Data

The concentration of D-Xylulose 5-phosphate and related metabolites in the liver is highly responsive to the dietary state of the organism.

| Metabolite | 48h Starved (nmol/g) | Ad Libitum Fed (nmol/g) | Meal-Fed, Fat-Free Diet (nmol/g) |

| D-Xylulose 5-phosphate | 3.8 ± 0.3 | 8.6 ± 0.3 | 66.3 ± 8.3 |

| D-Ribulose 5-phosphate | 3.4 ± 0.3 | 5.8 ± 0.2 | 37.1 ± 5.3 |

| Ribose 5-phosphate + Sedoheptulose 7-phosphate | 29.3 ± 0.3 | 38.2 ± 1.2 | 108.2 ± 14.5 |

| Data from rat liver tissue.[13] |

Experimental Protocols

Metabolite Extraction from Cultured Cells for PPP Intermediate Analysis

This protocol details the extraction of polar metabolites, including Xu5P, from cultured cells for subsequent analysis by LC-MS/MS or GC-MS.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (v/v) in water, pre-chilled to -80°C[4]

-

Cell scraper[4]

-

Microcentrifuge tubes, pre-chilled[4]

-

Refrigerated centrifuge (4°C)[4]

Procedure:

-

Aspirate the culture medium from the cells.

-

Quickly wash the cell monolayer twice with ice-cold PBS to remove any remaining medium.

-

Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer to quench metabolism.[4]

-

Use a cell scraper to detach the cells in the methanol solution.[4]

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.[4]

-

Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.[4]

LC-MS/MS Analysis of Pentose Phosphate Pathway Intermediates

This protocol provides a general framework for the analysis of phosphorylated sugars like Xu5P using liquid chromatography-tandem mass spectrometry.

Materials:

-

Metabolite extract (from Protocol 5.1)

-

LC-MS/MS system equipped with a suitable column (e.g., reversed-phase with an ion-pairing agent)

-

Mobile phases (e.g., water and acetonitrile with an ion-pairing agent)[4]

-

Nitrogen gas for nebulization and collision-induced dissociation[4]

Procedure:

-

If necessary, perform derivatization of the metabolite extract to improve chromatographic separation and detection, although direct analysis is often possible.[4][14]

-

Inject the metabolite extract onto the LC column.

-

Employ a gradient elution method to achieve chromatographic separation of the PPP intermediates.[4]

-

Operate the mass spectrometer in negative ion mode.[4]

-

Utilize Multiple Reaction Monitoring (MRM) to specifically detect and quantify each PPP intermediate and its isotopologues based on their unique precursor-to-product ion transitions.[4]

Enzyme Activity Assay for D-Ribulose 5-Phosphate 3-Epimerase (RPE)

This coupled-enzyme spectrophotometric assay measures the activity of RPE by monitoring the production of D-xylulose 5-phosphate.

Principle: The production of Xu5P is coupled to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[3]

Reaction Cascade:

-

D-Ribulose 5-phosphate <--RPE--> D-Xylulose 5-phosphate

-

D-Xylulose 5-phosphate + Ribose 5-phosphate <--Transketolase--> Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

-

Glyceraldehyde 3-phosphate <--Triosephosphate Isomerase--> Dihydroxyacetone phosphate

-

Dihydroxyacetone phosphate + NADH + H+ <--Glycerol-3-phosphate Dehydrogenase--> Glycerol 3-phosphate + NAD+

Procedure (adapted from[3]):

-

Prepare a reaction mixture containing buffer, the coupling enzymes (transketolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), cofactors (thiamine pyrophosphate for transketolase), and NADH.

-

Add the enzyme sample containing RPE.

-

Initiate the reaction by adding the substrate, D-ribulose 5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the RPE activity.

Signaling Pathways and Experimental Workflows

Caption: The non-oxidative branch of the Pentose Phosphate Pathway.

Caption: Regulation of glycolysis by D-Xylulose 5-phosphate.

Caption: Activation of ChREBP by D-Xylulose 5-phosphate.

Conclusion and Future Directions

D-Xylulose 5-phosphate has emerged as a central player in metabolic regulation, acting as both a key intermediate in carbon metabolism and a critical signaling molecule. Its ability to link carbohydrate intake with the transcriptional control of lipogenesis highlights its importance in maintaining metabolic homeostasis. The intricate mechanisms by which Xu5P levels are controlled and how it specifically activates its downstream targets like PP2A are areas of active research. A deeper understanding of the role of Xu5P in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease may unveil novel therapeutic targets for the management of these conditions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of Xu5P metabolism and signaling.

References

- 1. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 2. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose-6-phosphate mediates activation of the carbohydrate responsive binding protein (ChREBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adaptive and maladaptive roles for ChREBP in the liver and pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of glucose-6-phosphate and xylulose-5-phosphate in the regulation of glucose-stimulated gene expression in the pancreatic β cell line, INS-1E [jstage.jst.go.jp]

- 12. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biochemical Properties of D-Xylulose 5-Phosphate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylulose 5-phosphate (Xu5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, aromatic amino acids, and the provision of reducing power in the form of NADPH.[1][2][3] This technical guide provides a comprehensive overview of the biochemical properties of D-Xylulose 5-phosphate sodium salt, its role in metabolic pathways, and detailed experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this key metabolite.

Physicochemical Properties

This compound salt is commercially available as a white powder.[4] It is soluble in water, with a reported solubility of 25 mg/mL (99.17 mM) with the aid of sonication.[5] For long-term stability, it is recommended to store the compound at -20°C.[4][6]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀NaO₈P | [4][7] |

| Molecular Weight | 252.09 g/mol (monosodium salt) | [7] |

| 230.11 g/mol (free acid) | [4][8] | |

| Appearance | White to light yellow solid/powder | [4][5] |

| Purity | ≥95% (TLC) or ≥98.0% (TLC) | [4] |

| Solubility | 25 mg/mL in water (with sonication) | [5] |

| Storage Temperature | -20°C | [4][6] |

| CAS Number | 138482-70-9 (xNa), 105931-44-0 (monosodium) | [4][7] |

Role in Metabolic Pathways

D-Xylulose 5-phosphate is a central metabolite in the non-oxidative branch of the pentose phosphate pathway.[1][2] It is formed from D-ribulose 5-phosphate through the action of ribulose-5-phosphate 3-epimerase.[1][9] Subsequently, Xu5P serves as a two-carbon donor in a reaction catalyzed by transketolase.[2][10]

Pentose Phosphate Pathway

The pentose phosphate pathway is a major route for glucose metabolism that runs parallel to glycolysis. Its primary functions are to generate NADPH for reductive biosynthesis and to produce precursors for nucleotide synthesis. The pathway consists of an oxidative and a non-oxidative phase. D-Xylulose 5-phosphate is a key intermediate in the non-oxidative phase, where it participates in the interconversion of pentose phosphates.

Figure 1: Simplified diagram of the non-oxidative branch of the Pentose Phosphate Pathway.

Regulation of Glycolysis and Lipogenesis

Recent studies have highlighted a role for D-Xylulose 5-phosphate beyond its function as a metabolic intermediate. It acts as a signaling molecule that activates protein phosphatase 2A (PP2A).[4][7] This activation leads to the dephosphorylation and subsequent activation of phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), resulting in an increase in fructose-2,6-bisphosphate levels. Fructose-2,6-bisphosphate is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[11] Furthermore, Xu5P has been implicated in the regulation of carbohydrate response element-binding protein (ChREBP), a transcription factor that controls the expression of genes involved in lipogenesis.[4]

References

- 1. A database of thermodynamic properties of the reactions of glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Salt | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shimadzu.com [shimadzu.com]

- 7. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transketolase - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Xylulose 5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylulose 5-phosphate (D-Xu5P) is a pivotal intermediate in central carbon metabolism, most notably in the pentose phosphate pathway (PPP).[1] As a key substrate for several enzymes, its structure and stereochemistry are of paramount importance for understanding its biological roles and for the development of therapeutic agents targeting these pathways. This technical guide provides a comprehensive overview of the structural and stereochemical properties of D-Xylulose 5-phosphate, alongside detailed experimental protocols for its synthesis, analysis, and the characterization of related enzymatic activities.

Molecular Structure and Properties

D-Xylulose 5-phosphate is a phosphorylated ketopentose, a five-carbon sugar with a ketone group and a phosphate ester. Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁O₈P | [2] |

| Molecular Weight | 230.11 g/mol | [2] |

| IUPAC Name | [(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | [2] |

| CAS Number | 4212-65-1 | [2] |

| Appearance | Solid | PubChem |

| Solubility | Soluble in water | Predicted |

Stereochemistry

The stereochemistry of D-Xylulose 5-phosphate is critical for its biological activity, dictating its specific interactions with enzymes.

-

Chiral Centers: D-Xylulose 5-phosphate possesses two chiral centers at the C2 and C3 positions.

-

Configuration: The correct stereochemical designation is (2R, 3S), which defines it as the D-isomer.[2]

-

Epimerization: D-Xylulose 5-phosphate is an epimer of D-Ribulose 5-phosphate, differing only in the configuration at the C3 position. This interconversion is a key reversible step in the non-oxidative branch of the pentose phosphate pathway, catalyzed by the enzyme Ribulose-5-Phosphate 3-Epimerase.

Metabolic Significance and Signaling Pathways

D-Xylulose 5-phosphate is a central hub in cellular metabolism, participating in several key pathways.

Pentose Phosphate Pathway (PPP)

D-Xu5P is a crucial intermediate in the non-oxidative phase of the PPP. It is formed from D-Ribulose 5-phosphate by the action of Ribulose-5-Phosphate 3-Epimerase. Subsequently, it serves as a substrate for transketolase, which transfers a two-carbon unit to an acceptor molecule, thereby interconverting different sugar phosphates.

Caption: Key reactions of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway.

Glycolysis Regulation

Recent studies have highlighted a role for D-Xylulose 5-phosphate in the regulation of glycolysis. It activates protein phosphatase 2A, which in turn dephosphorylates the bifunctional enzyme PFK2/FBPase2. This leads to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key regulatory enzyme of glycolysis.[1]

Caption: Regulatory role of D-Xylulose 5-phosphate on glycolysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of D-Xylulose 5-phosphate, as well as for assaying the activity of key related enzymes.

Enzymatic Synthesis and Purification of D-Xylulose 5-Phosphate

This protocol describes the synthesis of D-Xu5P from D-xylose using a two-enzyme cascade of xylose isomerase and xylulokinase, with in situ ATP regeneration.[3]

Materials:

-

D-xylose

-

Polyphosphate

-

Xylose Isomerase (XI)

-

Xylulokinase (XK)

-

Polyphosphate Kinase (PPK) (for ATP regeneration)

-

ATP (catalytic amount)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Quenching solution (e.g., perchloric acid)

-

Neutralization solution (e.g., potassium carbonate)

-

Ion-exchange chromatography column (e.g., Dowex 1x8)

-

Elution buffer (e.g., gradient of HCl or formic acid)

Protocol Workflow:

Caption: Workflow for the enzymatic synthesis and purification of D-Xylulose 5-phosphate.

Detailed Steps:

-

Reaction Setup: In a temperature-controlled vessel, combine D-xylose, a catalytic amount of ATP, and polyphosphate in the reaction buffer.

-

Enzyme Addition: Add xylose isomerase, xylulokinase, and polyphosphate kinase to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) with gentle agitation. Monitor the reaction progress by taking aliquots at time intervals and analyzing for D-Xu5P formation using a suitable method (e.g., HPLC).

-

Reaction Quenching: Once the reaction reaches completion (or the desired conversion), stop the reaction by adding a quenching solution like perchloric acid to denature the enzymes.

-

Neutralization and Clarification: Neutralize the quenched reaction mixture with a suitable base (e.g., potassium carbonate) and centrifuge to remove the precipitated proteins.

-

Purification:

-

Load the supernatant onto a pre-equilibrated anion-exchange chromatography column.

-

Wash the column with water to remove unbound contaminants.

-

Elute the bound D-Xylulose 5-phosphate using a gradient of a suitable acid (e.g., HCl or formic acid).

-

Collect fractions and analyze for the presence of D-Xu5P.

-

Pool the fractions containing pure D-Xu5P and lyophilize to obtain the final product as a solid.

-

Analytical Methods

This method allows for the sensitive and specific quantification of D-Xylulose 5-phosphate in biological samples.[4]

Sample Preparation:

-

Extraction: Extract metabolites from the biological matrix (e.g., cell lysate, tissue homogenate) using a cold solvent mixture (e.g., methanol/water).

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by lyophilization and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | Reversed-phase C18 with an ion-pairing agent (e.g., tributylamine) or HILIC |

| Mobile Phase A | Aqueous buffer with ion-pairing agent or ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of sugar phosphates |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transitions | Precursor ion (m/z for [M-H]⁻) and product ions specific to D-Xu5P |

³¹P NMR is a powerful tool for the specific detection and quantification of phosphorylated metabolites like D-Xylulose 5-phosphate.

Sample Preparation:

-

Prepare a concentrated solution of the purified D-Xu5P in D₂O.

-

Adjust the pH to a physiological range (e.g., 7.4) to ensure consistency in chemical shifts.

-

Add a known concentration of an internal standard (e.g., phosphoric acid or a stable phosphate ester) for quantification.

NMR Acquisition Parameters:

| Parameter | Typical Setting |

| Spectrometer Frequency | ≥ 400 MHz for ³¹P |

| Pulse Program | Inverse-gated proton decoupling for quantitative measurements |

| Relaxation Delay (d1) | At least 5 times the longest T₁ of the phosphorus nuclei being quantified |

| Number of Scans | Sufficient to obtain a good signal-to-noise ratio |

| Referencing | External 85% H₃PO₄ |

Enzyme Activity Assays

This is a coupled enzyme assay that spectrophotometrically measures the formation of D-Xylulose 5-phosphate from D-Ribulose 5-phosphate.[5]

Principle: The D-Xylulose 5-phosphate produced is used as a substrate by transketolase, and the subsequent reactions are coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.6)

-

D-Ribulose 5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) (cofactor for transketolase)

-

MgCl₂

-

Transketolase

-

Ribose-5-phosphate (acceptor for transketolase)

-

Triosephosphate isomerase

-

α-Glycerophosphate dehydrogenase

-

NADH

-

Enzyme sample (source of Ribulose-5-Phosphate 3-Epimerase)

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme sample in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

This is a coupled enzyme assay to measure the activity of transketolase using D-Xylulose 5-phosphate as a substrate.[6]

Principle: The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate, a reaction coupled to the oxidation of NADH.

Reagents:

-

Assay Buffer (e.g., 50 mM Glycylglycine, pH 7.6)

-

D-Xylulose 5-phosphate (substrate)

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Triosephosphate isomerase

-

α-Glycerophosphate dehydrogenase

-

NADH

-

Enzyme sample (source of Transketolase)

Procedure:

-

Combine all reagents except the enzyme sample in a cuvette.

-

Pre-incubate the mixture at the assay temperature (e.g., 30°C).

-

Start the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Determine the rate of NADH oxidation from the linear phase of the reaction.

Conclusion

D-Xylulose 5-phosphate is a molecule of significant interest in metabolic research and drug development. A thorough understanding of its structure, stereochemistry, and its role in various metabolic pathways is essential for advancing these fields. The experimental protocols provided in this guide offer a robust framework for the synthesis, analysis, and functional characterization of this key metabolite and its associated enzymes. Future research focusing on obtaining high-resolution structural data of the isolated molecule will further enhance our understanding of its properties and interactions.

References

- 1. Xylulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of D-Xylulose 5-Phosphate from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of D-Xylulose 5-phosphate (Xu5P), a key intermediate in the pentose phosphate pathway, from the readily available pentose sugar, D-xylose. This document details the core enzymatic pathway, kinetic data of key enzymes, experimental protocols, and process optimization strategies.

Introduction

D-Xylulose 5-phosphate is a crucial metabolite in cellular carbon metabolism and has significant implications in various biotechnological and pharmaceutical applications. Its efficient synthesis is of paramount interest for metabolic engineering, drug discovery, and the production of value-added chemicals. Enzymatic synthesis offers a highly specific and efficient route to produce Xu5P, avoiding the harsh conditions and by-product formation associated with chemical methods. The primary and most direct enzymatic pathway involves a two-step cascade utilizing xylose isomerase and xylulokinase.

The Core Enzymatic Pathway

The most prevalent and efficient enzymatic route for the conversion of D-xylose to D-Xylulose 5-phosphate is a two-enzyme cascade. This pathway is found in many microorganisms that metabolize D-xylose.[1] The two key enzymes involved are:

-

D-xylose Isomerase (XI) (EC 5.3.1.5): This enzyme catalyzes the reversible isomerization of the aldose sugar D-xylose to the ketose sugar D-xylulose.[1]

-

D-xylulokinase (XK) (EC 2.7.1.17): This enzyme catalyzes the ATP-dependent phosphorylation of D-xylulose at the C5 position to yield D-Xylulose 5-phosphate.[2][3]

The overall reaction is as follows:

D-Xylose + ATP → D-Xylulose 5-phosphate + ADP

A significant advancement in this pathway involves the use of a xylulokinase from the hyperthermophilic bacterium Thermotoga maritima, which can utilize polyphosphate as a phosphate donor, thus eliminating the need for a costly ATP regeneration system.[2][4] This simplifies the process to a two-enzyme, one-pot synthesis.[4]

Figure 1: Enzymatic cascade for D-Xylulose 5-phosphate synthesis.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic synthesis is largely dependent on the kinetic properties and optimal reaction conditions of the xylose isomerase and xylulokinase used. The following tables summarize key quantitative data for these enzymes from various sources.

D-Xylose Isomerase (XI)

Table 1: Kinetic Parameters of D-Xylose Isomerase

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| Bacillus sp. (NCIM 59) | D-xylose | 6.66 | 2.3 x 102 s-1 | [5] |

| Bacillus sp. (NCIM 59) | D-glucose | 142 | 0.5 x 102 s-1 | [5] |

| Streptomyces albus | D-xylose | 93 | 2.9 U/mg | [6] |

| Streptomyces albus | D-glucose | 86 | 1.23 U/mg | [6] |

| Saccharococcus caldoxylosilyticus | D-xylose | 111 | 2.02 mg/min/mg | [7] |

| Saccharococcus caldoxylosilyticus | D-glucose | 334 | 0.92 mg/min/mg | [7] |

Table 2: Physicochemical Properties of D-Xylose Isomerase

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Divalent Metal Ion Requirement | Reference |

| Bacillus sp. (NCIM 59) | 8.0 | 85 | Mg2+, Co2+, Mn2+ | [5] |

| Escherichia coli BL21 | 7.0 | 50 | Mn2+ | [8] |

| Streptomyces albus | 7.0 - 9.0 | 70 - 80 | Mg2+, Co2+ | [6] |

| Saccharococcus caldoxylosilyticus | 6.4 | 60 | Mn2+ > Mg2+ > Co2+ | [7] |

D-Xylulokinase (XK)

Table 3: Kinetic Parameters of D-Xylulokinase

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| Homo sapiens | D-xylulose | 0.024 ± 0.003 | 35 ± 5 s-1 | [9] |

| Mucor circinelloides | D-xylulose | 0.29 | - | [3][10] |

| Mucor circinelloides | ATP | 0.51 | - | [3][10] |

| Bacillus coagulans NL01 | D-xylulose | - | 20.56 U/mg | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of D-Xylulose 5-phosphate.

Expression and Purification of Recombinant Enzymes

A general workflow for obtaining purified xylose isomerase and xylulokinase is presented below. Specific details may vary depending on the expression system and the specific enzyme.

Figure 2: General workflow for enzyme expression and purification.

Protocol for Expression and Purification of Human Xylulokinase (hXK) in E. coli [9]

-

Gene Cloning: The coding sequence for hXK is cloned into an expression vector, such as pProEX Htb, which incorporates an N-terminal His6 tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction:

-

Culture the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

-

Induce protein expression at an OD600 of 0.6-0.8 with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Continue incubation at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Immobilized Metal Affinity Chromatography (IMAC): Load the clarified lysate onto a Ni2+-charged IMAC column. Wash the column and elute the His-tagged protein with an imidazole gradient.

-

Tag Removal (Optional): If desired, cleave the His-tag using a specific protease (e.g., TEV protease).

-

Size-Exclusion Chromatography (SEC): Perform a final polishing step using a SEC column to separate the purified enzyme from any remaining contaminants and aggregates.

-

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assays

Coupled Spectrophotometric Assay for Xylulokinase Activity [9][12]

This assay couples the production of ADP from the xylulokinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

D-Xylulose + ATP --(Xylulokinase)--> D-Xylulose 5-phosphate + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Reaction Mixture (1 mL total volume):

-

50 mM Tris-HCl, pH 7.4

-

1 mM MgCl2

-

2 mM ATP

-

0.2 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

10 U/mL Pyruvate Kinase

-

10 U/mL Lactate Dehydrogenase

-

Appropriate concentration of D-xylulose (for Km determination, typically ranging from 0.1 to 4.2 mM)

-

Enzyme sample (e.g., purified xylulokinase)

Procedure:

-

Prepare the reaction mixture without D-xylulose and the enzyme sample.

-

Incubate the mixture at the desired temperature (e.g., 25°C or 30°C).

-

Initiate the reaction by adding the enzyme sample and D-xylulose.

-

Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

For kinetic parameter determination, repeat the assay with varying concentrations of D-xylulose and fit the data to the Michaelis-Menten equation.

Assay for Xylose Isomerase Activity [13][14]

The activity of xylose isomerase can be determined by measuring the formation of D-xylulose.

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

10 mM MgCl2

-

Purified xylose isomerase

-

-

Initiate the reaction by adding D-xylose (e.g., 10% w/v).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C) for a defined period (e.g., 3 hours).

-

Stop the reaction by adding 0.1 M NaOH.

-

Quantify the amount of D-xylulose produced using High-Performance Liquid Chromatography (HPLC).

One-Pot Enzymatic Synthesis of D-Xylulose 5-Phosphate

This protocol describes a one-pot synthesis using xylose isomerase and a polyphosphate-dependent xylulokinase.[4]

Reaction Setup:

-

Buffer: 30 mM sodium citrate buffer, pH 6.2

-

Cofactor: 10 mM MgCl2

-

Substrates:

-

50 mM D-xylose

-

Polyphosphate (e.g., 20 mM)

-

-

Enzymes:

-

Xylose Isomerase

-

Polyphosphate-dependent Xylulokinase

-

-

Optional: 0.05% sodium azide to prevent microbial growth.

Procedure:

-

Combine the buffer, MgCl2, D-xylose, and polyphosphate in a reaction vessel.

-

Add the xylose isomerase and xylulokinase to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.

-

Incubate the reaction at the optimal temperature (e.g., 45°C) with gentle agitation for an extended period (e.g., 36 hours).

-

Monitor the reaction progress by taking samples at different time points and analyzing the concentrations of D-xylose, D-xylulose, and D-Xylulose 5-phosphate by HPLC.

HPLC Analysis: [4]

-

Column: Bio-Rad Aminex HPX-87H

-

Mobile Phase: 5 mM Sulfuric Acid

-

Flow Rate: 0.6 mL/min

-

Temperature: 60°C

-

Detector: Refractive Index (RI)

Conclusion

The enzymatic synthesis of D-Xylulose 5-phosphate from D-xylose using a two-enzyme cascade of xylose isomerase and xylulokinase is a highly efficient and specific method. The use of a polyphosphate-utilizing xylulokinase further enhances the economic feasibility of this process by eliminating the need for ATP regeneration. This technical guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers and professionals to implement and optimize this valuable synthetic route for various applications in biotechnology and drug development. Further research may focus on enzyme immobilization and continuous flow reactor systems to improve the scalability and reusability of the biocatalysts.

References

- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of D-xylulose 5-phosphate from D-xylose and polyphosphate through a minimized two-enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Production and Purification of Extracellular D-Xylose Isomerase from an Alkaliphilic, Thermophilic Bacillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of D-Xylose Isomerase from Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of D-xylulokinase from the D-xylose-fermenting fungus, Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Directed evolution and secretory expression of xylose isomerase for improved utilisation of xylose in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Ubiquitous Role of D-Xylulose 5-Phosphate: A Technical Guide to its Natural Occurrence and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylulose 5-phosphate (Xu5P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the natural occurrence of Xu5P across a diverse range of organisms, from bacteria to mammals. It delves into the metabolic pathways responsible for its synthesis and consumption, highlighting its function as a key metabolic hub connecting glycolysis, the PPP, and, in photosynthetic organisms, the Calvin cycle. Furthermore, this guide details the emerging regulatory functions of Xu5P, particularly its role as a signaling molecule in mammalian cells, influencing glycolysis and lipogenesis. Quantitative data on Xu5P concentrations, detailed experimental protocols for its analysis, and visual diagrams of relevant metabolic and experimental workflows are presented to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction

D-xylulose 5-phosphate, a five-carbon ketose phosphate, is a universally conserved metabolite.[1][2][3] While historically viewed as a simple intermediate in the non-oxidative branch of the pentose phosphate pathway, recent research has unveiled its broader significance as a regulatory molecule.[1][3] Understanding the natural occurrence and metabolic context of Xu5P is crucial for elucidating its physiological roles and for identifying potential therapeutic targets in metabolic diseases.

Natural Occurrence and Metabolic Pathways

D-xylulose 5-phosphate is found in all domains of life, reflecting the fundamental nature of the metabolic pathways in which it participates.

Bacteria

In prokaryotes, Xu5P is a central metabolite in the pentose phosphate pathway. Bacteria can utilize D-xylose, a major component of hemicellulose, by first isomerizing it to D-xylulose using xylose isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose 5-phosphate, which enters the PPP.[4]

Fungi and Yeast

Fungi and yeasts also metabolize D-xylose to produce Xu5P. However, they typically employ a two-step oxidoreductase pathway. D-xylose is first reduced to xylitol by xylose reductase (XR), and xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH).[4] Subsequently, xylulokinase phosphorylates D-xylulose to D-xylulose 5-phosphate.[4] In Saccharomyces cerevisiae, Xu5P is a key intermediate connecting xylose metabolism to glycolysis and ethanol production.[4][5]

Plants

In photosynthetic organisms, Xu5P is an essential intermediate in the Calvin cycle, the primary pathway for carbon fixation.[3] It is also a component of the cytosolic pentose phosphate pathway. The transport of Xu5P across the plastid inner envelope membrane is facilitated by the xylulose 5-phosphate/phosphate translocator (XPT).[6][7][8][9]

Mammals

In mammals, Xu5P is primarily generated from D-ribulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase as part of the pentose phosphate pathway.[3] An alternative pathway for Xu5P synthesis in mammals involves the conversion of D-glucuronate.[10] Beyond its role in the PPP, Xu5P acts as a crucial signaling molecule in the liver, where it activates protein phosphatase 2A (PP2A). This activation leads to the dephosphorylation and subsequent activation of the bifunctional enzyme PFK-2/FBPase-2 and the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP), thereby promoting glycolysis and lipogenesis.[11][12]

Quantitative Data on D-Xylulose 5-Phosphate Occurrence

The intracellular concentration of D-xylulose 5-phosphate can vary significantly depending on the organism, tissue type, and metabolic state.

| Organism/Tissue | Condition | D-Xylulose 5-Phosphate Concentration | Reference |

| Rat Liver | 48 h starved | 3.8 ± 0.3 nmol/g | [13] |

| Rat Liver | Ad libitum feeding | 8.6 ± 0.3 nmol/g | [13] |

| Rat Liver | Meal feeding (fat-free diet) | 66.3 ± 8.3 nmol/g | [13] |

| Escherichia coli | Exponential growth phase | 0.05 mM | [14][15] |

| Escherichia coli | Stationary growth phase | 0.01 mM | [14][15] |

| Escherichia coli (glucose-fed, exponentially growing) | Pentose-P Pool (Ribose-5-P + Ribulose-5-P + Xylulose-5-P) | 1.3 mM | [16] |

Experimental Protocols

Accurate quantification of D-xylulose 5-phosphate is essential for studying its metabolic roles. Below are detailed protocols for metabolite extraction and analysis.

Metabolite Extraction

4.1.1. Extraction from Cultured Cells (e.g., Mammalian, Yeast)

-

Quenching: Rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cell monolayer to quench metabolic activity.[15]

-

Scraping and Collection: Use a cell scraper to detach the cells in the methanol solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.[1]

-

Storage: Store the extracts at -80°C until analysis.[1]

4.1.2. Extraction from Plant Tissue (e.g., Arabidopsis thaliana)

-

Harvesting and Freezing: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic processes.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

Extraction: Add a pre-chilled extraction buffer (e.g., 13 mM ammonium acetate in water, pH 5.5) to the powdered tissue.

-

Centrifugation: Centrifuge the mixture at high speed in a refrigerated microcentrifuge to pellet the plant debris.

-

Supernatant Collection and Drying: Transfer the supernatant to a new tube and dry it using a freeze-dryer.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile-water, 1:1, v/v) containing internal standards for analysis.

Analytical Methods

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of D-xylulose 5-phosphate.

-

Chromatographic Separation:

-

Column: Use an ion-pair reversed-phase C18 HPLC column or a HILIC column for the separation of polar sugar phosphates.[11]

-

Mobile Phase: For ion-pair chromatography, a typical mobile phase consists of an aqueous component with an ion-pairing agent (e.g., tributylammonium acetate) and an organic component (e.g., acetonitrile).[14] For HILIC, a gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate) is commonly used.

-

-

Mass Spectrometry Detection:

-

Ionization: Employ electrospray ionization (ESI) in negative ion mode.[16]

-

Detection Mode: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for D-xylulose 5-phosphate and its stable isotope-labeled internal standard for accurate quantification.[1]

-

-

Quantification: Determine the concentration of D-xylulose 5-phosphate by comparing the peak area ratio of the endogenous metabolite to its internal standard against a calibration curve constructed with known concentrations of a pure standard.

4.2.2. Enzyme-Coupled Spectrophotometric Assay

This method measures the production of D-xylulose 5-phosphate by monitoring the change in NADH absorbance at 340 nm.[17]

-

Reaction Principle:

-

D-ribulose 5-phosphate is converted to D-xylulose 5-phosphate by D-ribulose-5-phosphate 3-epimerase.

-

The D-xylulose 5-phosphate produced is then converted to glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate by transketolase.

-

Glyceraldehyde 3-phosphate is converted to dihydroxyacetone phosphate by triosephosphate isomerase.

-

Finally, dihydroxyacetone phosphate is reduced to glycerol 3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+.[17]

-

-

Reaction Mixture (1 mL):

-

50 mM Tris-HCl buffer (pH 7.8)

-

2 mM D-ribulose 5-phosphate (substrate)

-

10 mM MgCl₂

-

0.2 mM NADH

-

Coupling enzymes: transketolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

-

Procedure:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the sample containing D-ribulose-5-phosphate 3-epimerase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the rate of D-xylulose 5-phosphate formation.

-

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: The central role of D-Xylulose 5-phosphate in the Pentose Phosphate Pathway.

Caption: D-Xylose metabolism pathways leading to D-Xylulose 5-phosphate in bacteria and fungi.

Caption: Regulatory role of D-Xylulose 5-phosphate in mammalian glycolysis and lipogenesis.

Experimental Workflows

Caption: General workflow for the quantification of D-Xylulose 5-phosphate by LC-MS/MS.

Conclusion

D-xylulose 5-phosphate is a metabolite of fundamental importance, participating in core metabolic pathways across all kingdoms of life. Its role extends beyond that of a simple metabolic intermediate to that of a key regulatory molecule, particularly in mammals. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to investigate the multifaceted roles of Xu5P in health and disease. Further research into the dynamics of Xu5P concentrations in various organisms and cellular compartments will undoubtedly provide deeper insights into its physiological and pathological significance, potentially unveiling new avenues for therapeutic intervention.

References

- 1. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 2. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 4. d-xylose accelerated death of pentose metabolizing Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Analysis of a Saccharomyces cerevisiae Mutant with Improved Ability To Utilize Xylose Shows Enhanced Expression of Proteins Involved in Transport, Initial Xylose Metabolism, and the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Xylulose 5-Phosphate/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphate Uptake and Allocation – A Closer Look at Arabidopsis thaliana L. and Oryza sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Combined Loss of Triose Phosphate and Xylulose 5-Phosphate/Phosphate Translocators Leads to Severe Growth Retardation and Impaired Photosynthesis in Arabidopsis thaliana tpt/xpt Double Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Xylulose 5-Phosphate/Phosphate Translocator Supports Triose Phosphate, but Not Phosphoenolpyruvate Transport Across the Inner Envelope Membrane of Plastids in Arabidopsis thaliana Mutant Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 15. researchgate.net [researchgate.net]

- 16. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of D-Xylulose 5-Phosphate in Carbon Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylulose 5-phosphate (Xu5P) is a key pentose phosphate intermediate that holds a central position in carbon metabolism. It serves as a critical link between the pentose phosphate pathway (PPP) and glycolysis, and plays an essential role in the carbon fixation pathways of photosynthetic organisms.[1] Beyond its metabolic functions, Xu5P has emerged as a crucial signaling molecule, regulating gene expression and enzyme activity in response to cellular carbohydrate status.[2][3] This technical guide provides an in-depth exploration of the multifaceted roles of Xu5P in carbon fixation, offering detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development endeavors.

D-Xylulose 5-Phosphate in Core Metabolic Pathways

Xu5P is a central player in two fundamental metabolic pathways: the Pentose Phosphate Pathway and the Calvin-Benson Cycle.

The Pentose Phosphate Pathway (PPP)

In the non-oxidative branch of the PPP, Xu5P is formed from its epimer, D-ribulose 5-phosphate, through a reversible reaction catalyzed by ribulose-5-phosphate 3-epimerase.[1] This epimerization is a vital step, providing the necessary substrate for the subsequent carbon-shuffling reactions.[1] Xu5P then serves as a two-carbon donor in reactions catalyzed by transketolase.[4] This enzyme transfers a two-carbon unit from Xu5P to an acceptor aldose, such as ribose 5-phosphate or erythrose 4-phosphate, leading to the formation of sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate, or fructose 6-phosphate and glyceraldehyde 3-phosphate, respectively.[4][5] These reversible reactions are fundamental for the interconversion of sugars with varying carbon chain lengths, thereby connecting the PPP with glycolysis.[1]

The Calvin-Benson Cycle

In photosynthetic organisms, Xu5P is an indispensable intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation.[1] During the regeneration phase of the cycle, a series of reactions, including those catalyzed by transketolase, regenerate the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). Transketolase, in a reaction opposite to that in the PPP, utilizes fructose 6-phosphate and glyceraldehyde 3-phosphate to produce erythrose 4-phosphate and xylulose 5-phosphate. Subsequently, Xu5P is converted to ribulose 5-phosphate by ribulose-5-phosphate 3-epimerase, which is then phosphorylated to regenerate RuBP.[6]

The Phosphoketolase Pathway

In some bacteria and fungi, Xu5P can be catabolized via the phosphoketolase pathway.[7] The key enzyme, xylulose-5-phosphate phosphoketolase (Xpk), catalyzes the irreversible cleavage of Xu5P in the presence of inorganic phosphate (Pi) to yield acetyl phosphate and glyceraldehyde 3-phosphate.[7] This pathway provides an alternative route for carbohydrate metabolism, particularly for the heterofermentative degradation of sugars.[8]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of the key enzymes that metabolize D-xylulose 5-phosphate are crucial for understanding and modeling metabolic flux. The following tables summarize available kinetic data for transketolase and phosphoketolase from various organisms.

| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Cryptococcus neoformans | Phosphoketolase 2 (Xfp2) | D-Xylulose 5-phosphate | 15.9 ± 1.3 | 1.3 ± 0.04 | [9] |

| Bifidobacterium lactis | D-Xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase | D-Xylulose 5-phosphate | 0.28 | 15.6 | [9] |

| Lactobacillus plantarum | Phosphoketolase-2 | D-Xylulose 5-phosphate | 0.15 ± 0.02 | 2.1 ± 0.1 | [10] |

Table 1: Kinetic Parameters of Phosphoketolase with D-Xylulose 5-phosphate.

| Organism | Enzyme | Substrate | Km (mM) | Reference |

| Baker's Yeast | Transketolase | D-Xylulose 5-phosphate | Two Km values are measured in the presence of Ca2+ | [11] |

Table 2: Kinetic Parameters of Transketolase with D-Xylulose 5-phosphate. (Note: Vmax values were not explicitly provided in the cited source for direct comparison).

Intracellular Concentrations

The intracellular concentration of D-xylulose 5-phosphate can vary depending on the organism, growth conditions, and metabolic state.

| Organism | Condition | Metabolite Pool | Concentration (mM) | Reference |

| Escherichia coli | Glucose-fed, exponential growth | Pentose-P (includes Ribose-5-P, Ribulose-5-P, and Xylulose-5-P) | 1.3 | [12] |

| Tea Plant (Camellia sinensis L.) | Phosphorus deficient, moderate light | D-Xylulose-5P | Increased compared to full light | [13] |

Table 3: Intracellular Concentrations of D-Xylulose 5-phosphate and Related Metabolites.

Signaling Pathways and Regulatory Roles

Beyond its role as a metabolic intermediate, Xu5P acts as a key signaling molecule, particularly in the regulation of carbohydrate and lipid metabolism in mammals.

Activation of Carbohydrate Responsive Element-Binding Protein (ChREBP)

In response to high carbohydrate intake, increased flux through the pentose phosphate pathway leads to elevated levels of Xu5P. Xu5P allosterically activates protein phosphatase 2A (PP2A).[2][3] Activated PP2A then dephosphorylates the transcription factor Carbohydrate Responsive Element-Binding Protein (ChREBP).[2][3] Dephosphorylation of ChREBP promotes its translocation to the nucleus and enhances its DNA-binding activity, leading to the transcriptional activation of genes involved in glycolysis and lipogenesis.[14] This mechanism allows cells to convert excess carbohydrates into fatty acids for storage.

References

- 1. Yeast Organic Extraction for LC-MS [protocols.io]

- 2. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of Rubisco regulation by sugar phosphate derivatives and their phosphatases [ouci.dntb.gov.ua]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. D-xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]

- 8. (PDF) Biochemical and Kinetic Characterization of Xylulose [research.amanote.com]

- 9. Biochemical and Kinetic Characterization of Xylulose 5-Phosphate/Fructose 6-Phosphate Phosphoketolase 2 (Xfp2) from Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Interactions between Phosphorus and Light Intensity on Metabolite Compositions in Tea Cultivar Longjing43 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Xylulose 5-Phosphate in the Regulation of the Pentose Phosphate Pathway and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentose phosphate pathway (PPP) is a crucial metabolic route, central to the production of NADPH and precursors for nucleotide biosynthesis. Its regulation is intrinsically linked to the cell's metabolic state, particularly glucose availability. D-Xylulose 5-phosphate (Xu5P), an intermediate of the non-oxidative branch of the PPP, has emerged as a key signaling molecule that extends its regulatory influence beyond the PPP to coordinate glycolysis and lipogenesis. This technical guide provides an in-depth exploration of the mechanisms by which Xu5P governs these pathways, with a focus on the activation of Protein Phosphatase 2A (PP2A) and the subsequent dephosphorylation and activation of the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades, offering a comprehensive resource for researchers in metabolism and drug development.

The Core Signaling Axis: D-Xylulose 5-Phosphate, PP2A, and ChREBP

Elevated glucose levels lead to an increased flux through the pentose phosphate pathway, resulting in the accumulation of Xu5P.[1][2] Xu5P acts as a critical allosteric activator of Protein Phosphatatase 2A (PP2A), a major serine/threonine phosphatase.[1][3][4][5] Specifically, Xu5P has been shown to activate a PP2A complex containing the ABδC subunits.[1][6][7]

This activation of PP2A by Xu5P is a central node in a signaling cascade that ultimately regulates gene expression. A key downstream target of this Xu5P-activated PP2A is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a master transcriptional regulator of glycolytic and lipogenic genes.[1][2][3][8] In its inactive state, ChREBP is phosphorylated at several key residues, including Ser-196 and Thr-666, which promotes its retention in the cytoplasm.[1][3][6][9]

The Xu5P-activated PP2A dephosphorylates ChREBP at these critical sites.[1][10][11] Dephosphorylation of Ser-196, located near the nuclear localization signal, facilitates the translocation of ChREBP from the cytoplasm into the nucleus.[1][9] Once in the nucleus, further dephosphorylation, including at Thr-666 within the basic-helix-loop-helix domain, enhances its DNA-binding activity to Carbohydrate Response Elements (ChoREs) in the promoters of its target genes.[1][3][6] This leads to the transcriptional activation of genes involved in glycolysis (e.g., L-type pyruvate kinase, L-PK) and de novo lipogenesis (e.g., acetyl-CoA carboxylase, ACC; fatty acid synthase, FAS).[1][2]

It is important to note that while the role of Xu5P as a signaling molecule is well-supported, some studies suggest that glucose-6-phosphate (G6P) may also play a significant, or even primary, role in ChREBP activation, indicating a potentially more complex regulatory network.[12][13]

Signaling Pathway Diagram

Quantitative Data on Xu5P-Mediated Regulation

The cellular concentration of Xu5P is highly responsive to glucose availability. This section summarizes key quantitative findings from studies investigating the effects of Xu5P.

| Parameter | Condition | Value | Organism/Cell Type | Reference |

| Xu5P Concentration | Hepatocytes, 5.5 mM Glucose | ~5 nmol/g | Rat | [1] |

| Hepatocytes, 27.5 mM Glucose (after 15h) | ~43 nmol/g | Rat | [1] | |

| PP2A Activity | Cytosolic extract from fasted rat liver | Baseline | Rat | [1] |

| Cytosolic extract from high-carbohydrate fed rat liver | ~2.5-fold increase vs. fasted | Rat | [1] | |

| Desalted cytosolic extract from fasted rat liver + 50 µM Xu5P | Activity restored to high-carbohydrate fed levels | Rat | [1] | |

| ChREBP Nuclear Translocation | Hepatocytes, 5.5 mM Glucose | Predominantly cytosolic | Rat | [1][9] |

| Hepatocytes, 27.5 mM Glucose (after 10h) | Maximal nuclear localization | Rat | [1] | |

| Half-maximal nuclear translocation | ~5 hours in 27.5 mM Glucose | Rat | [1] | |

| Target Gene Expression (L-PK) | Hepatocytes, 5.5 mM Glucose | Basal expression | Rat | [1] |

| Hepatocytes, 27.5 mM Glucose (after 15h) | Maximal transcription | Rat | [1] | |

| Half-maximal transcription | ~10 hours in 27.5 mM Glucose | Rat | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Xu5P-mediated regulation of the pentose phosphate pathway and associated signaling.

Quantification of D-Xylulose 5-Phosphate by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of Xu5P in cellular extracts.

Materials:

-

Ice-cold 80% methanol

-

LC-MS/MS system

-

HILIC or anion-exchange chromatography column

-

Xu5P standard

-